2-methyl-2H-1,2,3-triazole-4-sulfonamide
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Overview
Description
2-methyl-2H-1,2,3-triazole-4-sulfonamide is a heterocyclic compound that features a triazole ring substituted with a methyl group at the 2-position and a sulfonamide group at the 4-position. This compound is part of the broader class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2H-1,2,3-triazole-4-sulfonamide typically involves the reaction of 1H-1,2,3-triazole with a sulfonyl chloride in the presence of a base such as triethylamine. This reaction is carried out under mild conditions and results in the formation of the sulfonamide derivative . Another method involves the use of sulfa drug azides in a copper-mediated Huisgen 1,3-dipolar cycloaddition reaction, which generates 1,4-disubstituted 1,2,3-triazoles .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to be effective for the synthesis of 1,2,3-triazoles .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2H-1,2,3-triazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, often facilitated by the presence of electron-donating groups.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions, particularly in the presence of azides and alkynes.
Common Reagents and Conditions
Reagents: Common reagents include sulfonyl chlorides, azides, and alkynes.
Conditions: Reactions are typically carried out under mild conditions, often in the presence of a base such as triethylamine or a catalyst like copper sulfate
Major Products
The major products formed from these reactions include various substituted triazoles and sulfonamides, depending on the specific reagents and conditions used .
Scientific Research Applications
2-methyl-2H-1,2,3-triazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-methyl-2H-1,2,3-triazole-4-sulfonamide involves its interaction with microbial enzymes. The compound is believed to inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to the death of the microorganism, making the compound effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Sulfonamide Derivatives: These compounds share a similar structure but may have different substituents on the triazole ring.
1,2,4-Triazole Derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring but exhibit similar chemical properties.
Uniqueness
2-methyl-2H-1,2,3-triazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and sulfonamide groups contribute to its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C3H6N4O2S |
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Molecular Weight |
162.17 g/mol |
IUPAC Name |
2-methyltriazole-4-sulfonamide |
InChI |
InChI=1S/C3H6N4O2S/c1-7-5-2-3(6-7)10(4,8)9/h2H,1H3,(H2,4,8,9) |
InChI Key |
YOVYSKZTQYBXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)S(=O)(=O)N |
Origin of Product |
United States |
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